DSPE-PEG-Folate

Liposome Folate Receptor Steric Hindrance

Formulating folate-targeted liposomes often fails due to steric hindrance from co-formulated mPEG-lipids blocking receptor binding. DSPE-PEG-Folate solves this with its saturated DSPE anchor for stable bilayer integration and a defined PEG spacer that presents the folate ligand for optimal FR-mediated internalization. • Use post-insertion for rapid ligand-density screening from a single liposome batch. • Longer PEG tethers (e.g., 3350 Da) maximize in vivo tumor targeting vs. shorter linkers. • Supplied ≥95% pure; store at -20°C; ships ambient for R&D procurement.

Molecular Formula C63H104N9O15P
Molecular Weight 1258.5 g/mol
Cat. No. B13728661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDSPE-PEG-Folate
Molecular FormulaC63H104N9O15P
Molecular Weight1258.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCNC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N)OC(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/C63H104N9O15P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-55(74)84-47-52(87-56(75)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)48-86-88(81,82)85-44-42-66-63(80)83-43-41-65-54(73)40-39-53(61(78)79)70-59(76)49-35-37-50(38-36-49)67-45-51-46-68-58-57(69-51)60(77)72-62(64)71-58/h35-38,46,52-53,67H,3-34,39-45,47-48H2,1-2H3,(H,65,73)(H,66,80)(H,70,76)(H,78,79)(H,81,82)(H3,64,68,71,72,77)/t52-,53?/m1/s1
InChIKeyWMKPFLXUUODBKW-YVDOKXHJSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DSPE-PEG-Folate: Procurement Guide for Folate Receptor-Targeted Liposomal and Nanoparticle Delivery Systems


DSPE-PEG-Folate is a functionalized lipid-polymer conjugate consisting of a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) anchor, a poly(ethylene glycol) (PEG) spacer, and a terminal folic acid targeting ligand [1]. This amphiphilic molecule is designed to be incorporated into the lipid bilayer of liposomes, lipid nanoparticles (LNPs), or micelles, providing a stable, long-circulating platform with active targeting capability toward folate receptor (FR)-overexpressing cells, which are prevalent in numerous solid tumors and myeloid leukemias [2].

The Perils of Substitution: Why DSPE-PEG-Folate Analogs Are Not Interchangeable in Targeted Nanomedicine


Simple substitution of DSPE-PEG-Folate with other folate-PEG-lipid conjugates or alternative targeting strategies is fraught with performance variability. Critical differences in the lipid anchor's saturation (e.g., DSPE vs. DOPE), the PEG spacer's molecular weight, and the ligand's conjugation chemistry profoundly impact membrane stability, circulation half-life, and, most importantly, the efficiency of receptor-mediated targeting and internalization [1]. Even seemingly minor changes, such as co-formulating with methoxy-PEG (mPEG)-lipid to reduce immunogenicity, can drastically inhibit the binding of the folate-targeted liposomes to their receptor due to steric hindrance, completely negating the intended targeting benefit [2].

Quantitative Evidence Guide: Benchmarking DSPE-PEG-Folate Performance and Optimization Parameters


Quantified Impact of mPEG Coating on Folate Targeting Efficiency

A foundational study directly quantified the detrimental effect of co-formulating targeting liposomes with methoxy-PEG-lipid (mPEG-DSPE). The presence of mPEG-DSPE, a common strategy to improve circulation time, was found to significantly inhibit the binding of FA-PEG-DSPE liposomes to folate receptors (FR) on tumor cells [1].

Liposome Folate Receptor Steric Hindrance Targeted Delivery

In Vivo Performance Comparison: PEG Linker Length for DSPE-PEG-Folate in Liposomal Doxorubicin

A direct, in vivo comparison of doxorubicin-loaded liposomes formulated with DSPE-PEGn-Folate, where the PEG linker length (n) was varied among 2k, 5k, and 10k Da. The study evaluated tumor targeting and antitumor efficacy in a mouse model [1].

Liposome In Vivo Pharmacokinetics Tumor Xenograft Doxorubicin

Membrane Stability Advantage: DSPE-PEG-Folate vs. DOPE-PEG-Folate Analogs

A technical comparison highlights the structural advantage of the DSPE anchor in DSPE-PEG-Folate over its unsaturated counterpart, DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), which is often used in alternative targeting conjugates like DOPE-PEG-Folate [1].

Lipid Anchor Stability Long-Circulating Liposome Saturated vs Unsaturated

Versatile Post-Insertion Capability for Targeted Liposome Functionalization

A key practical differentiator for DSPE-PEG-Folate is its ability to be incorporated into pre-formed liposomal bilayers via a post-insertion technique . This method allows for the convenient and efficient generation of folate-targeted liposomal formulations without subjecting the encapsulated drug to the conditions of active ligand conjugation.

Post-insertion Liposome Functionalization Targeted Delivery Nanoparticle Engineering

Optimal Application Scenarios for DSPE-PEG-Folate in Targeted Delivery Research and Development


Formulation of Long-Circulating Liposomes for In Vivo Tumor Targeting

This scenario is directly supported by evidence showing that DSPE-PEG-Folate provides a stable, long-circulating platform due to its saturated DSPE anchor [1] and that optimizing the PEG linker length (e.g., to 10k Da) significantly enhances in vivo tumor targeting and therapeutic efficacy [2]. Researchers developing parenteral liposomal formulations for solid tumors should prioritize DSPE-PEG-Folate with a defined, high-molecular-weight PEG spacer to maximize in vivo performance.

Optimizing Folate-Mediated Targeting in 'Stealth' Nanoparticle Systems

This application scenario is critical for researchers designing nanoparticles that aim to combine long circulation with active targeting. Evidence demonstrates that the presence of methoxy-PEG (mPEG)-lipid for 'stealth' properties can severely inhibit folate receptor binding [3]. Therefore, DSPE-PEG-Folate should be used in carefully optimized formulations, potentially with a longer PEG tether (e.g., 3350 Da) and without or with very low mol% of mPEG-lipid, to ensure that the targeting functionality is not sterically blocked and remains fully effective.

Convenient Post-Insertion Functionalization of Drug-Loaded Liposomes

This scenario leverages the unique post-insertion capability of DSPE-PEG-Folate . This is a preferred method for R&D and early-stage production, as it allows researchers to generate a panel of targeted liposomes with varying folate ligand densities from a single, well-characterized batch of drug-loaded vesicles. This simplifies process development and enables rapid screening of formulation parameters for optimal cellular uptake and efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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